REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:14]#[N:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-:16].[K+]>CC(O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:14]([NH2:15])=[O:16])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C1(CCOCC1)C#N
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Name
|
|
Quantity
|
13.74 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
82 °C
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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at reflux under a nitrogen atmosphere
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
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CUSTOM
|
Details
|
After reaction completion
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Type
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TEMPERATURE
|
Details
|
the mixture was cooled (<30° C.)
|
Type
|
CUSTOM
|
Details
|
quenched with water (100 ml)
|
Type
|
FILTRATION
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Details
|
The resultant slurry was filtered
|
Type
|
WASH
|
Details
|
the product residue, washed with water (30 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 45-50° C.
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C1(CCOCC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |